Ethyl 4-formyl-4-methylpiperidine-1-carboxylate
Overview
Description
Ethyl 4-formyl-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . This compound is characterized by a piperidine ring substituted with a formyl group and a methyl group at the 4-position, and an ethyl ester group at the 1-position. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-formyl-4-methylpiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is a six-membered ring containing one nitrogen atom.
Formylation: The piperidine ring is formylated at the 4-position using a formylating agent such as formic acid or formamide.
Methylation: The 4-position is also methylated using a methylating agent like methyl iodide.
Esterification: The final step involves esterification of the carboxyl group at the 1-position with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: 4-methylpiperidine-1,4-dicarboxylic acid.
Reduction: Ethyl 4-hydroxymethyl-4-methylpiperidine-1-carboxylate.
Substitution: Ethyl 4-formyl-4-methylpiperidine-1-carboxamide.
Scientific Research Applications
Ethyl 4-formyl-4-methylpiperidine-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is employed in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-formyl-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can undergo hydrolysis, releasing the active form of the compound that interacts with cellular pathways.
Comparison with Similar Compounds
Ethyl 4-formyl-4-methylpiperidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-formylpiperidine-1-carboxylate: Lacks the methyl group at the 4-position, resulting in different chemical reactivity and biological activity.
Mthis compound: Contains a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
4-Formyl-4-methylpiperidine-1-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester form.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-formyl-4-methylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-3-14-9(13)11-6-4-10(2,8-12)5-7-11/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJGRMNQJIINDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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